Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a piperazine ring, an oxadiazole ring, and a methoxyphenyl group. It has garnered interest in the scientific community due to its potential pharmacological properties and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
Thioacetylation: The oxadiazole derivative is then reacted with a thioacetylating agent to introduce the thioacetyl group.
Piperazine coupling: The thioacetylated oxadiazole is coupled with piperazine-1-carboxylate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can provide additional binding sites.
Comparison with Similar Compounds
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can be compared with other oxadiazole derivatives, such as:
5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Lacks the piperazine ring and has different pharmacological properties.
4-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Similar structure but different substitution pattern, leading to variations in activity.
Ethyl 4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperazine-1-carboxylate: Chlorine substitution instead of methoxy, affecting its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-26-18(24)22-10-8-21(9-11-22)15(23)12-28-17-20-19-16(27-17)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFBNIYSULTSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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